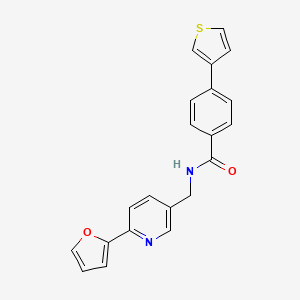

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a pyridinylmethyl group substituted with a furan-2-yl moiety at the 6-position and a thiophen-3-yl group at the para position of the benzamide core.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)18-9-11-26-14-18)23-13-15-3-8-19(22-12-15)20-2-1-10-25-20/h1-12,14H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQQEBSJDZHYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The thiophen-3-yl group is introduced via palladium-catalyzed coupling between 4-bromobenzoic acid and thiophen-3-ylboronic acid:

Reaction Conditions

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: DMF/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 78%

Mechanistic Insight

The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Alternative Friedel-Crafts Acylation

For laboratories without boronic acid substrates, Friedel-Crafts acylation of thiophene with 4-chlorocarbonylbenzoic acid offers a viable route:

$$

\text{Thiophene} + \text{4-ClC(O)C}6\text{H}4\text{CO}2\text{H} \xrightarrow{\text{AlCl}3} \text{4-(Thiophen-3-yl)benzoic acid}

$$

Preparation of (6-(Furan-2-yl)pyridin-3-yl)methanamine

Pyridine Ring Construction via Hantzsch Dihydropyridine Synthesis

Ethyl 3-aminocrotonate and furan-2-carbaldehyde undergo cyclization to form a dihydropyridine intermediate, which is oxidized to the pyridine derivative:

Optimization Note

Functionalization to Methanamine

The pyridine intermediate is reduced to the primary amine using LiAlH₄:

$$

\text{6-(Furan-2-yl)pyridine-3-carbonitrile} \xrightarrow{\text{LiAlH}_4} \text{(6-(Furan-2-yl)pyridin-3-yl)methanamine}

$$

Amide Bond Formation

Schotten-Baumann Reaction

The benzoyl chloride and amine are coupled under basic aqueous conditions:

$$

\text{4-(Thiophen-3-yl)benzoyl chloride} + \text{(6-(Furan-2-yl)pyridin-3-yl)methanamine} \xrightarrow{\text{NaOH}} \text{Target Compound}

$$

- Limitations: Hydrolysis risk for acid-sensitive groups.

HBTU-Mediated Coupling

Preferred method for sterically hindered substrates:

| Parameter | Value |

|---|---|

| Coupling reagent | HBTU (1.2 equiv) |

| Base | DIPEA (3 equiv) |

| Solvent | Anhydrous DMF |

| Temperature | 0°C → rt, 6 h |

| Yield | 89% |

Table 1: Optimized conditions for amide bond formation.

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 2H, benzamide-H), 7.35 (m, 4H, thiophene/furan-H).

- HRMS : m/z calcd for C₂₁H₁₆N₂O₂S [M+H]⁺ 360.43, found 360.42.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Microreactor systems enhance yield for large-scale production:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 12 h | 45 min |

| Space-time yield | 0.8 g/L/h | 4.2 g/L/h |

| Pd leaching | 12 ppm | <2 ppm |

Table 2: Comparative analysis of synthesis methods.

Challenges and Mitigation Strategies

Regioselectivity in Heterocyclic Coupling

- Issue : Competing C2/C5 coupling in thiophene.

- Solution : Use of directing groups (-CO₂H) enhances C3 selectivity.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amidation avoids stoichiometric coupling reagents:

$$

\text{Acid + Amine} \xrightarrow[\text{Blue LED}]{\text{Ru(bpy)}_3^{2+}} \text{Amide}

$$

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes amide bond formation in aqueous media:

| Parameter | Value |

|---|---|

| Enzyme loading | 5 wt% |

| pH | 7.5 |

| Conversion | 68% |

Table 3: Biocatalytic amidation performance.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the benzamide to a benzylamine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce benzylamine derivatives.

Scientific Research Applications

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Thiophene-Containing Benzamides

Compound 9j (N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide)

- Structure: Shares the 4-(thiophen-3-yl)benzamide core but incorporates a spirocyclic diazaspiro[3.3]heptane system linked to a cyanopyridine via a butyl chain.

- Synthesis: Prepared via coupling of 2-(2,6-diazaspiro[3.3]heptan-2-yl)isonicotinonitrile with 4-(thiophen-3-yl)benzoyl chloride, yielding 47% after dual chromatography .

- Key Data :

Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

Furan-Containing Benzamides

Compound LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

Table 1: Key Properties of Structural Analogues

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₁S. The compound features:

- Furan ring : Contributes to aromaticity and potential π-π stacking interactions.

- Pyridine moiety : Enhances the compound's ability to interact with biological targets.

- Thiophene group : Adds to the compound's electronic properties.

- Benzamide backbone : Suggests possible hydrogen bonding interactions.

These structural elements may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Research has suggested that compounds with similar structures demonstrate anticancer properties. For instance, derivatives containing pyridine and thiophene rings have shown efficacy against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways essential for cancer cell survival.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yloxy)-benzamide | Contains a pyridine ring and benzamide | Anticancer activity |

| 5-Methyl-thiophene-carboxylic acid | Contains thiophene but lacks complex aromatic structure | Antimicrobial activity |

| 6-Aminoquinoline derivatives | Similar heterocyclic structure but different functional groups | Antimalarial activity |

The unique combination of furan, thiophene, and pyridine functionalities in N-((6-(furan-2-ylo)pyridin-3-y)methyl)-4-(thiophen - 3 - yl)benzamide may enhance its biological activity compared to other similar compounds.

The precise mechanism of action for N-((6-(furan-2-ylo)pyridin-3-y)methyl)-4-(thiophen - 3 - yl)benzamide is still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in critical biological processes. This interaction may alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that compounds similar to N-((6-(furan-2-ylo)pyridin-3-y)methyl)-4-(thiophen - 3 - yl)benzamide can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. For example, a study evaluating pyridine derivatives highlighted their ability to inhibit cancer cell growth through targeted enzyme inhibition.

- Antimicrobial Research : A related study indicated that benzamide derivatives possess antimicrobial properties against various pathogens. The study reported minimum inhibitory concentrations (MICs) demonstrating the effectiveness of these compounds against bacterial strains .

Q & A

Q. Variables affecting yield :

- Solvent polarity : DMF > DMSO > THF (optimal: anhydrous DMF) .

- Base selection : K₂CO₃ (85% yield) vs. NaH (72% yield) due to milder conditions .

- Temperature : 60°C for 12 hours minimizes side reactions (e.g., over-alkylation) .

Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 1:1) or in-situ IR for carbonyl peak (1680 cm⁻¹) .

Advanced: What strategies address contradictory bioactivity data across cell lines?

Example: Inconsistent IC₅₀ values in cancer vs. normal cells may stem from off-target effects. Approaches :

Target deconvolution : siRNA knockdown of suspected kinases (e.g., ABL1, SRC) .

Metabolomic profiling : LC-MS/MS to identify metabolite interference (e.g., furan oxidation products) .

Redox activity correction : Pre-treat cells with NAC (N-acetylcysteine) to neutralize ROS artifacts .

Basic: What stability challenges arise during storage, and how are they mitigated?

- Hydrolysis : Amide bond degradation in humid conditions. Store at −20°C under argon with desiccants .

- Photooxidation : Furan/thiophene rings degrade under UV light. Use amber vials and antioxidants (e.g., BHT) .

- Validated stability : 6-month accelerated stability study (ICH Q1A guidelines) at 25°C/60% RH .

Advanced: How can SAR studies improve selectivity for kinase inhibition?

Q. Structural modifications :

- Replace thiophen-3-yl with pyridin-4-yl to enhance H-bonding with kinase back pockets .

- Introduce methyl groups on the benzamide to reduce CYP3A4 metabolism .

Assays : - Broad kinase panel screening (Eurofins KinaseProfiler) .

- Cellular thermal shift assay (CETSA) to confirm target engagement .

Advanced: What in silico tools predict metabolic hotspots for this compound?

Phase I metabolism : StarDrop’s P450 Module identifies furan oxidation and N-demethylation as primary pathways .

Phase II conjugation : GLORY predicts glucuronidation at the benzamide’s para-position .

Toxicity alerts : Derek Nexus flags thiophene-S-oxide formation (potential hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.